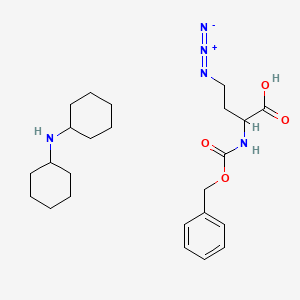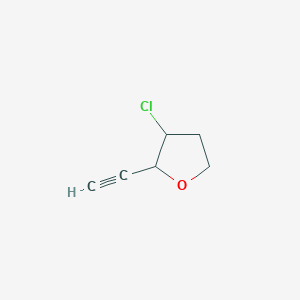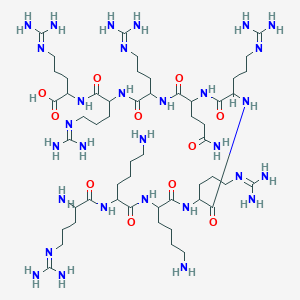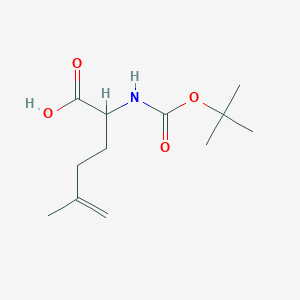
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Solution-Phase Synthesis: This method involves the preparation of fully protected peptide segments, which are then condensed in organic solvents.
Industrial Production Methods: Industrial production typically involves large-scale SPPS due to its efficiency and automation capabilities . The use of automated peptide synthesizers allows for the rapid and precise assembly of peptides containing Boc-D-5,6-Dehydrohomoleucine .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.
Major Products:
Scientific Research Applications
Chemistry: Boc-D-5,6-Dehydrohomoleucine is widely used in the synthesis of peptides and proteins, serving as a building block for more complex molecules .
Biology: In biological research, this compound is used to study protein structure and function, as well as enzyme-substrate interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-D-5,6-Dehydrohomoleucine is used in the large-scale synthesis of peptide drugs .
Mechanism of Action
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .
Comparison with Similar Compounds
Boc-D-Leucine: Similar in structure but lacks the double bond in the hex-5-enoic acid moiety.
Boc-D-Valine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Alanine: A simpler Boc-protected amino acid with a smaller side chain.
Uniqueness: Boc-D-5,6-Dehydrohomoleucine is unique due to the presence of the double bond in its side chain, which can participate in additional chemical reactions such as oxidation and reduction . This makes it a versatile building block in peptide synthesis, allowing for the creation of more complex and diverse peptide structures .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |
InChI Key |
XIWUKCHYUNMNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


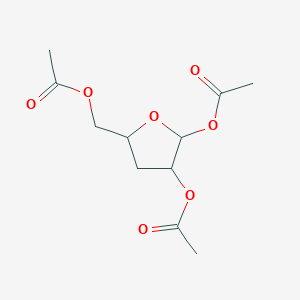
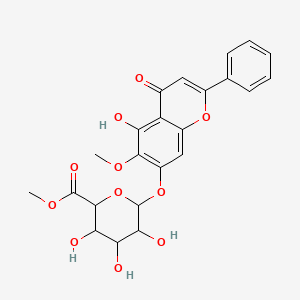
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
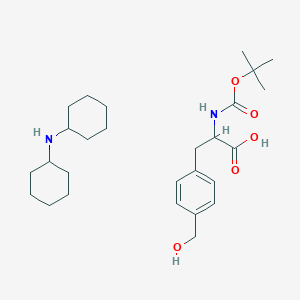

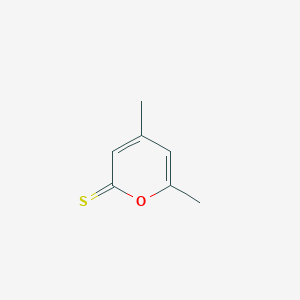

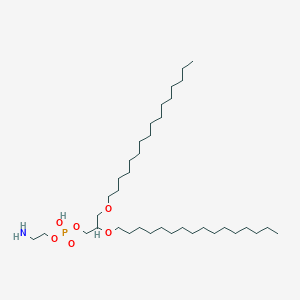
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
